5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
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Overview
Description
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is a complex organic compound with a unique structure that includes a pyrano-benzoxepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide in dimethylformamide . This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by a sulfur-carbon-hydrogen spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in studies of enzyme interactions and protein binding.
Medicine: It has potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, known for its use in cosmetics and as a tyrosinase inhibitor.
Chlorokojic Acid: A derivative of kojic acid used in various chemical reactions.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.
Uniqueness
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Properties
CAS No. |
13544-38-2 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-2-3-10-12(19-7-8)5-13-14(15(10)18)11(17)4-9(6-16)20-13/h2,4-5,16,18H,3,6-7H2,1H3 |
InChI Key |
LMFRELDATPGFFD-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Canonical SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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